(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
CAS No.: 109523-13-9
VCID: VC21540144
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is a complex organic compound with a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is commonly referred to by its CAS number, 109523-13-9, and is also known as Boc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid . It is a protected amino acid derivative, specifically used in peptide synthesis to protect the amino group during reactions. Synthesis and ApplicationsThis compound is synthesized through the protection of the amino group of octahydroindole-2-carboxylic acid with a tert-butoxycarbonyl group. The Boc group is commonly used in peptide synthesis because it can be easily removed under acidic conditions, allowing for the selective deprotection of the amino group during the synthesis process . Synthesis Steps
Safety and HandlingHandling (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid requires caution due to its potential hazards. It is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Safety Precautions
Research Findings and PatentsThis compound is involved in various research studies, particularly in the field of organic synthesis and peptide chemistry. Patents related to its synthesis and applications are available through databases like WIPO PATENTSCOPE . Patent Information
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CAS No. | 109523-13-9 |
Product Name | (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid |
Molecular Formula | C14H23NO4 |
Molecular Weight | 269.34 g/mol |
IUPAC Name | (2S,3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Standard InChI | InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-/m0/s1 |
Standard InChIKey | POJYGQHOQQDGQZ-DCAQKATOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Synonyms | 109523-13-9;(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylicacid;Boc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid;AC1MBSJV;BOC-OIC-OH;SCHEMBL1336739;CTK8B6934;MolPort-006-705-842;POJYGQHOQQDGQZ-DCAQKATOSA-N;ZINC4899627;ANW-54903;CB-570;AKOS015836489;AKOS015893209;RTR-002060;AJ-52574;AK-90260;SC-68386;KB-206594;Boc-L-Octahydro-1H-indole-2-carboxylicacid;FT-0679858;ST24034079;Z-2431;I04-3751;(2S,3aS,7aS)-N-BOC-octahydroindole-2-carboxylicacid |
PubChem Compound | 2755991 |
Last Modified | Aug 15 2023 |
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